molecular formula C9H3N3O3 B6329149 1,3,5-Triisocyanatobenzene CAS No. 7373-27-5

1,3,5-Triisocyanatobenzene

Cat. No. B6329149
CAS RN: 7373-27-5
M. Wt: 201.14 g/mol
InChI Key: PQDIQKXGPYOGDI-UHFFFAOYSA-N
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Patent
US04123461

Procedure details

Like the triamide, 1,3,5-triureido benzene is also known. It is obtained from 1,3,5-triisocyanato-benzene with ammonia in ether (Gill et al., Soc. 1949, 1753; WG P 815 486). With the process according to the invention it is formed by treatment of benzene tricarboxylic acid-(1,3,5)-tri-N-chloramide with ammonia. Expediently, tri-N-chloramide is suspended in water, reacted with ammonia in the presence of cooling, followed by vigorous mixing of the reaction mixture. The reaction mixture should thereby never exceed a temperature of 25° C. Once the sediment is fully dissolved, the solution is quickly heated to the boil and kept at this temperature for about 15 to 30 min. After cooling, the precipitated 1,3,5-triureido-benzene is filtered off, washed and dried. At least stoichiometric quantities of ammonia are used hereby, i.e. one mole benzene tricarboxylic acid-(1,3,5)-tri-N-chloramide requires 6 moles of ammonia. It is advantageous to use up to 10 mole % excess ammonia and after separation of 1,3,5-triureido-benzene to use the filtrate for the reaction of additional tri-N-chloramide. The yield in this process step exceeds 97% of the theory.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
triamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,3,5-triureido benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[C:9]([NH:11][C:12](N)=[O:13])[CH:8]=[C:7]([NH:15][C:16](N)=[O:17])[CH:6]=1)[C:2](N)=[O:3]>CCOCC>[N:1]([C:5]1[CH:6]=[C:7]([N:15]=[C:16]=[O:17])[CH:8]=[C:9]([N:11]=[C:12]=[O:13])[CH:10]=1)=[C:2]=[O:3].[NH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
triamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,3,5-triureido benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)N)C1=CC(=CC(=C1)NC(=O)N)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=CC(=CC(=C1)N=C=O)N=C=O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.